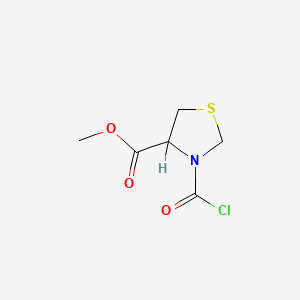
1-Iodo-2,4-dimethyl-3-nitrobenzene
概要
説明
1-Iodo-2,4-dimethyl-3-nitrobenzene, commonly referred to as IDMN, is a nitroaromatic compound with a variety of applications in the fields of organic synthesis, medicine, and biochemistry. IDMN is a widely used reagent in organic synthesis, and its unique properties make it an ideal starting material for a wide range of synthetic pathways. In addition, IDMN has been studied extensively for its potential medicinal and biochemical applications.
科学的研究の応用
Nanowire Construction
Research by Jiang, Wang, and Deng (2007) demonstrated that 1-iodo-4-nitrobenzene molecules can construct nanowires on graphite surfaces at room temperature in air. This finding suggests potential applications in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).
Cryocrystallization
Sparkes, Sage, and Yufit (2014) achieved the crystal structures of related compounds, 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, through in-situ cryocrystallization. This process could be significant for understanding the solid-state properties of similar nitrobenzene derivatives (Sparkes, Sage, & Yufit, 2014).
Optical Applications
Kumar and colleagues (2016) explored the growth and characterization of 1-Iodo-3-Nitrobenzene crystals for nonlinear optical applications. They found that these crystals exhibit promising characteristics for use in optical technologies (Kumar et al., 2016).
Electrosynthetic Routes
Du and Peters (2010) studied the electrochemical reductions of halonitrobenzenes, which could provide electrosynthetic routes for the production of various derivatives. This process may have relevance in the synthesis of compounds related to 1-Iodo-2,4-dimethyl-3-nitrobenzene (Du & Peters, 2010).
Sensor Applications
Vinoth, Rajaitha, and Pandikumar (2020) described the synthesis of a nanocomposite material for the electrochemical sensing of nitrobenzene, highlighting potential applications of similar nitroaromatic compounds in sensor technologies (Vinoth, Rajaitha, & Pandikumar, 2020).
Molecular Recognition
Allen et al. (1994) investigated the molecular recognition via lodo-nitro interactions, which could be a crucial aspect in the development of supramolecular chemistry involving nitroaromatics like this compound (Allen et al., 1994).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s interaction with the benzene ring suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The molecular result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Furthermore, the compound’s action may be affected by the presence of other substances in the environment, such as strong bases and strong oxidizers, with which it is incompatible .
特性
IUPAC Name |
1-iodo-2,4-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIACWLGCCVBYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368094 | |
| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56404-21-8 | |
| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
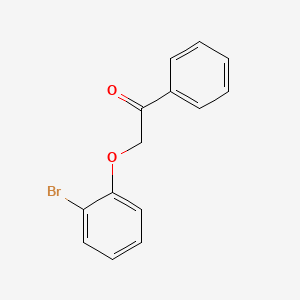
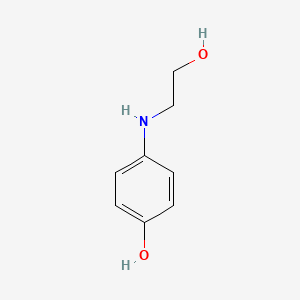
![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
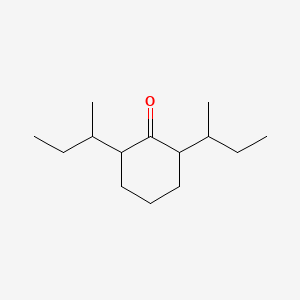
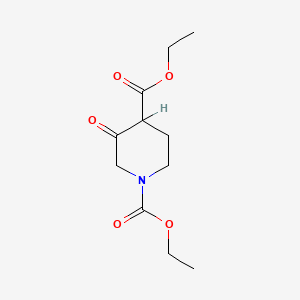
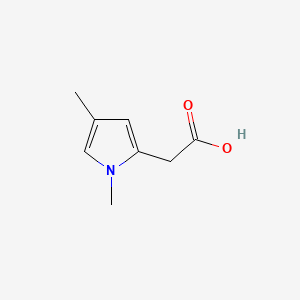
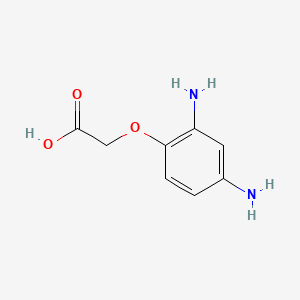

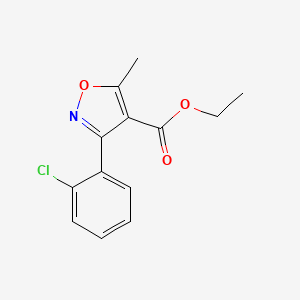

![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)

